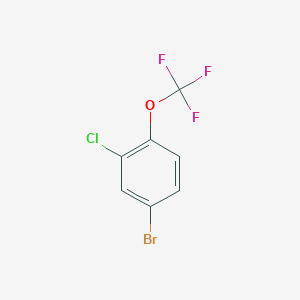











|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][C:10]([F:13])([F:12])[F:11])N.[BrH:14].N([O-])=O.[Na+].NC(N)=O>>[Br:14][C:4]1[CH:6]=[CH:7][C:8]([O:9][C:10]([F:13])([F:12])[F:11])=[C:2]([Cl:1])[CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
2.12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
917.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
Cu(I)Br
|
|
Quantity
|
2.96 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
13.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
ice water
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1.75 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 0° C.
|
|
Type
|
CUSTOM
|
|
Details
|
remained below 5° C
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 20 min
|
|
Duration
|
20 min
|
|
Type
|
ADDITION
|
|
Details
|
was then added
|
|
Type
|
CUSTOM
|
|
Details
|
in the range of 0-5° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with hexanes (100 mL)
|
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with CH2Cl2 (100 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases washed with satd
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
aq. NaHCO3 (150 mL×2), dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified (FCC)
|


Reaction Time |
1.75 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)OC(F)(F)F)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 806 mg | |
| YIELD: PERCENTYIELD | 29% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |